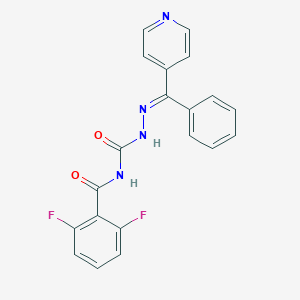![molecular formula C19H17NO2 B287829 4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one](/img/structure/B287829.png)
4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one, commonly known as DAPVIC, is a synthetic compound that belongs to the family of chromenone derivatives. DAPVIC has been the subject of extensive scientific research due to its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
Mechanism of Action
The mechanism of action of DAPVIC is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer growth, neurodegeneration, and inflammation. DAPVIC has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation. DAPVIC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is implicated in neurodegenerative diseases such as Alzheimer's. In inflammation, DAPVIC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
DAPVIC has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress in the brain, and the inhibition of inflammation and pain. DAPVIC has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using DAPVIC in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. DAPVIC is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. One limitation of using DAPVIC in lab experiments is its potential toxicity and side effects, which may limit its clinical application.
Future Directions
There are many future directions for research on DAPVIC, including the development of more potent and selective derivatives, the investigation of its mechanisms of action in different disease models, and the exploration of its potential therapeutic applications in other fields, such as metabolic disorders and cardiovascular diseases. Additionally, more studies are needed to assess the safety and efficacy of DAPVIC in preclinical and clinical trials.
Synthesis Methods
DAPVIC can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 4-dimethylaminobenzaldehyde and ethyl acetoacetate, followed by cyclization using sodium ethoxide. Other methods include the reaction between 4-dimethylaminobenzaldehyde and 4-hydroxycoumarin in the presence of a catalyst, or the reaction between 4-dimethylaminobenzaldehyde and 4-chloro-2-hydroxyacetophenone in the presence of a base.
Scientific Research Applications
DAPVIC has been the subject of extensive scientific research due to its potential therapeutic applications in various fields. In cancer treatment, DAPVIC has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. In neurodegenerative diseases, DAPVIC has been shown to have neuroprotective effects, reduce oxidative stress, and improve cognitive function. In inflammation, DAPVIC has been shown to reduce inflammation and pain.
properties
Product Name |
4-{2-[4-(dimethylamino)phenyl]vinyl}-2H-chromen-2-one |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]chromen-2-one |
InChI |
InChI=1S/C19H17NO2/c1-20(2)16-11-8-14(9-12-16)7-10-15-13-19(21)22-18-6-4-3-5-17(15)18/h3-13H,1-2H3/b10-7+ |
InChI Key |
PXIJIRBYWYBFBT-JXMROGBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)
![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287750.png)
![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)


![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)



![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)
![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)